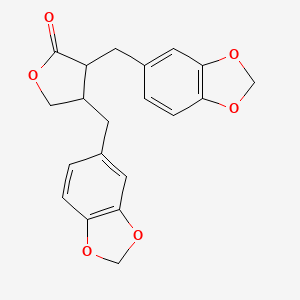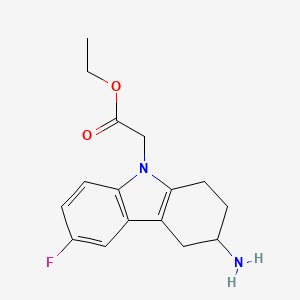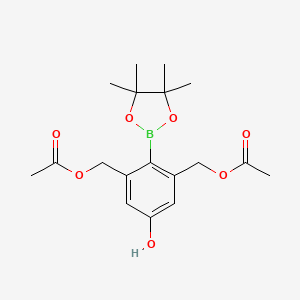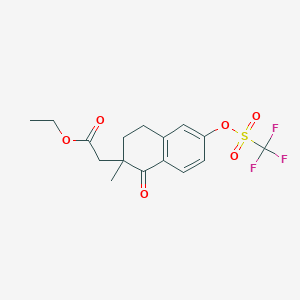![molecular formula C6H10N2O2 B14798729 6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14798729.png)
6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE is a heterocyclic compound that features a unique structure combining a pyrrolo and imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate amino alcohols with imidazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler structure with similar reactivity but lacking the additional pyrrolo ring.
Pyrrolo[1,2-a]imidazole: A closely related compound with different substitution patterns and potentially different biological activities.
Uniqueness
(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4-5,9H,1-3H2,(H,7,10) |
InChI-Schlüssel |
TVZMDWJPFRIRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNC(=O)N2CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14798651.png)
![2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14798659.png)


![(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B14798697.png)
![3,4-dimethyl-N-[(E)-pyridin-3-ylmethylidene]aniline](/img/structure/B14798699.png)

![2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B14798719.png)
![Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-](/img/structure/B14798724.png)


![1-Benzyl-3-pentyl-2-[6-(tetrazolidin-5-ylmethoxy)naphthalen-2-yl]indole](/img/structure/B14798739.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14798747.png)
![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14798749.png)
